![molecular formula C24H28N2O5 B12569061 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine CAS No. 177609-08-4](/img/structure/B12569061.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine is a compound commonly used in peptide synthesis. It is a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are widely utilized in solid-phase peptide synthesis due to their stability and ease of removal under mildly basic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine typically involves the protection of the amino group of L-alanine with the Fmoc group, followed by coupling with L-leucine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The coupling reaction with L-leucine is usually carried out using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling agents like DCC or DIC.
Substitution: Reactions involving the substitution of functional groups on the fluorenyl ring
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC in the presence of DMAP or HOBt.
Substitution: Various nucleophiles in the presence of a base
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure, as well as by-products such as urea derivatives from the coupling agents .
Aplicaciones Científicas De Investigación
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes
Mecanismo De Acción
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine involves the protection of the amino group of L-alanine, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions, allowing for selective deprotection and subsequent coupling with other amino acids. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides with high purity and yield .
Comparación Con Compuestos Similares
Similar Compounds
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine: Used for the protection of the amino group of L-alanine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucine: Used for the protection of the amino group of L-leucine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine: Used for the protection of the amino group of L-phenylalanine .
Uniqueness
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine is unique due to its specific combination of L-alanine and L-leucine, which provides distinct properties and reactivity compared to other Fmoc-protected amino acids. This compound is particularly useful in the synthesis of peptides that require the incorporation of both alanine and leucine residues .
Propiedades
Número CAS |
177609-08-4 |
|---|---|
Fórmula molecular |
C24H28N2O5 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-14(2)12-21(23(28)29)26-22(27)15(3)25-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)/t15-,21-/m0/s1 |
Clave InChI |
HKBSMDONGKARSP-BTYIYWSLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


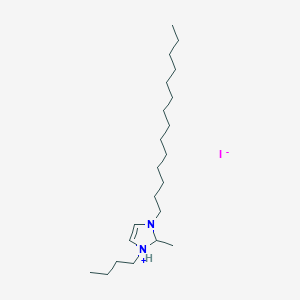
![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
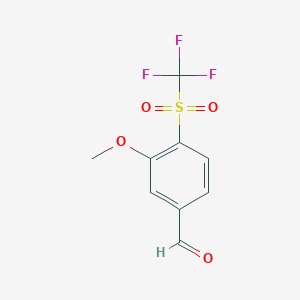
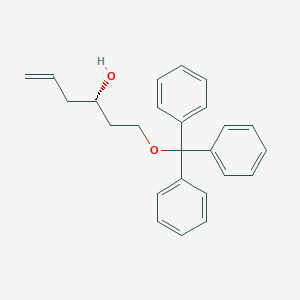
![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)
![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
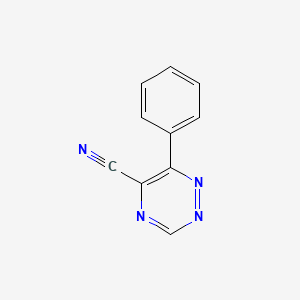
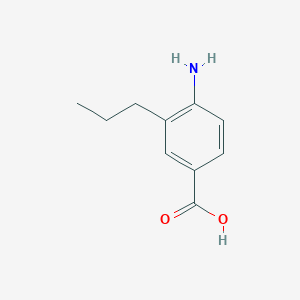
![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

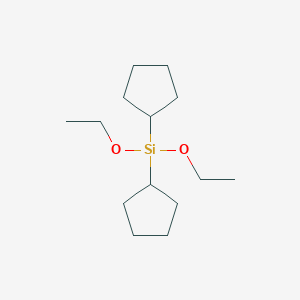

![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
